![molecular formula C17H19NO5S B14239623 D-Serine, O-(phenylmethyl)-N-[(phenylmethyl)sulfonyl]- CAS No. 380237-47-8](/img/structure/B14239623.png)
D-Serine, O-(phenylmethyl)-N-[(phenylmethyl)sulfonyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Serine, O-(phenylmethyl)-N-[(phenylmethyl)sulfonyl]-: is a derivative of D-serine, an amino acid that plays a crucial role in the central nervous system
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Serine, O-(phenylmethyl)-N-[(phenylmethyl)sulfonyl]- typically involves the protection of the amino and hydroxyl groups of D-serine, followed by the introduction of the phenylmethyl and sulfonyl groups. Common reagents used in these reactions include benzyl chloride for the phenylmethyl group and sulfonyl chloride for the sulfonyl group. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reactions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions: D-Serine, O-(phenylmethyl)-N-[(phenylmethyl)sulfonyl]- can undergo various chemical reactions, including:
Oxidation: The phenylmethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under specific conditions.
Substitution: The phenylmethyl and sulfonyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophilic reagents such as sodium azide or thiolates in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylmethyl group yields a carboxylic acid, while reduction of the sulfonyl group produces a sulfide or thiol .
科学研究应用
Chemistry: In chemistry, D-Serine, O-(phenylmethyl)-N-[(phenylmethyl)sulfonyl]- is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential role in modulating neurotransmitter systems.
Medicine: In medicine, derivatives of D-serine are investigated for their potential therapeutic applications in neurological disorders. The modifications in D-Serine, O-(phenylmethyl)-N-[(phenylmethyl)sulfonyl]- may enhance its stability and bioavailability, making it a promising candidate for drug development .
Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals and pharmaceuticals. Its unique chemical properties make it suitable for use in various chemical processes and formulations .
作用机制
The mechanism of action of D-Serine, O-(phenylmethyl)-N-[(phenylmethyl)sulfonyl]- involves its interaction with specific molecular targets, such as NMDA receptors in the central nervous system. The phenylmethyl and sulfonyl groups can influence the compound’s binding affinity and specificity, potentially enhancing its therapeutic effects. The exact pathways and molecular targets involved in its action are still under investigation .
相似化合物的比较
O-Benzyl-D-serine:
D-Serine benzyl ether: Another derivative of D-serine with a benzyl group, but without the sulfonyl modification.
Uniqueness: D-Serine, O-(phenylmethyl)-N-[(phenylmethyl)sulfonyl]- is unique due to the presence of both phenylmethyl and sulfonyl groups.
属性
CAS 编号 |
380237-47-8 |
|---|---|
分子式 |
C17H19NO5S |
分子量 |
349.4 g/mol |
IUPAC 名称 |
(2R)-2-(benzylsulfonylamino)-3-phenylmethoxypropanoic acid |
InChI |
InChI=1S/C17H19NO5S/c19-17(20)16(12-23-11-14-7-3-1-4-8-14)18-24(21,22)13-15-9-5-2-6-10-15/h1-10,16,18H,11-13H2,(H,19,20)/t16-/m1/s1 |
InChI 键 |
QIDIZBREMSUIAI-MRXNPFEDSA-N |
手性 SMILES |
C1=CC=C(C=C1)COC[C@H](C(=O)O)NS(=O)(=O)CC2=CC=CC=C2 |
规范 SMILES |
C1=CC=C(C=C1)COCC(C(=O)O)NS(=O)(=O)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


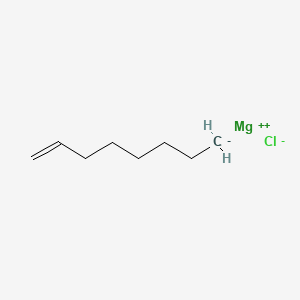
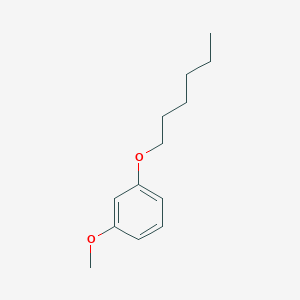
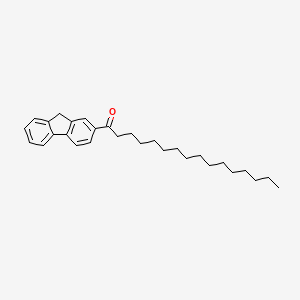

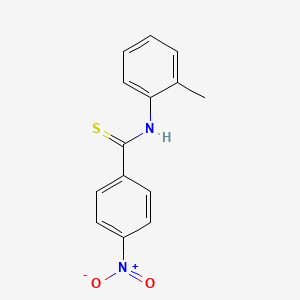
![Trimethyl[(4-methylpent-1-en-3-yl)oxy]silane](/img/structure/B14239568.png)

![6-Chloro-N-{5-[2-(cyclohexylamino)pyridin-4-yl]-4-(3-methylphenyl)-1,3-thiazol-2-yl}-N-methylpyridine-3-carboxamide](/img/structure/B14239599.png)
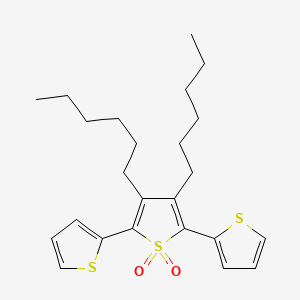
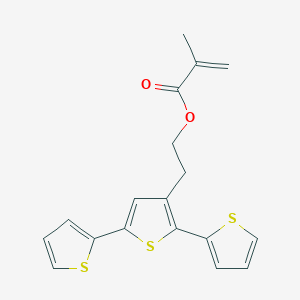
![(2R)-2-[(Propan-2-yl)amino]butan-1-ol](/img/structure/B14239608.png)

![Benzyl [(2S)-1-oxo-4-phenylbutan-2-yl]carbamate](/img/structure/B14239630.png)

